molecular formula C14H24N4OS B2715010 3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1705994-36-0

3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2715010
CAS No.: 1705994-36-0
M. Wt: 296.43
InChI Key: BDXJKHXLPOEIDN-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tert-butyl group, a thiazole ring, and a piperidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Piperidine Derivative Synthesis: The piperidine moiety can be prepared by the reduction of pyridine derivatives or by cyclization of appropriate amine precursors.

    Coupling Reaction: The thiazole and piperidine derivatives are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl or aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can be compared with other similar compounds, such as:

    1-(Tert-butyl)-3-((1-(benzothiazol-2-yl)piperidin-3-yl)methyl)urea: This compound features a benzothiazole ring instead of a thiazole ring, which can alter its bioactivity and chemical properties.

    1-(Tert-butyl)-3-((1-(imidazol-2-yl)piperidin-3-yl)methyl)urea: This compound contains an imidazole ring, which can affect its binding affinity and selectivity towards different molecular targets.

    1-(Tert-butyl)-3-((1-(pyridin-2-yl)piperidin-3-yl)methyl)urea: This compound has a pyridine ring, which can influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct set of chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-tert-butyl-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4OS/c1-14(2,3)17-12(19)16-9-11-5-4-7-18(10-11)13-15-6-8-20-13/h6,8,11H,4-5,7,9-10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJKHXLPOEIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CCCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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